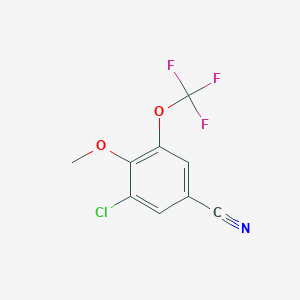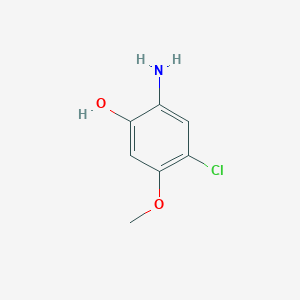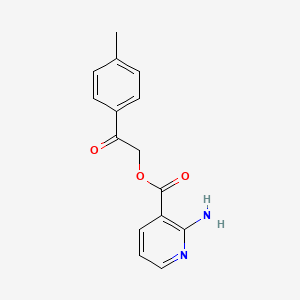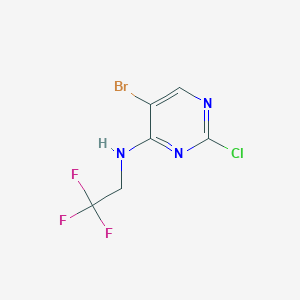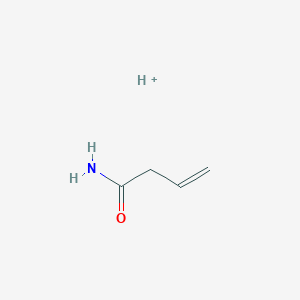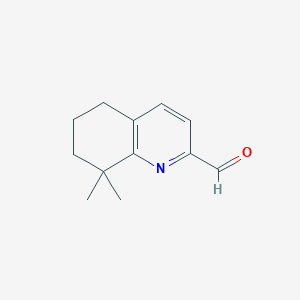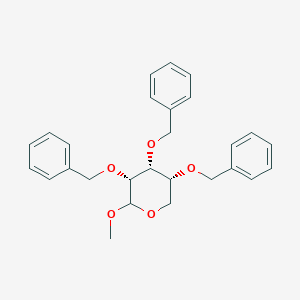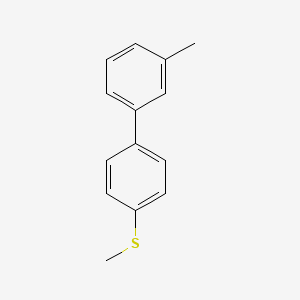
3-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a methyl group at the 3-position and a methylsulfanyl group at the 4’-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: Introduction of the methyl group at the 3-position can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated biphenyl derivative with methylthiolate (CH₃S⁻) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to yield a more saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Saturated biphenyl derivatives
Substitution: Halogenated or nitrated biphenyls
Aplicaciones Científicas De Investigación
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the methylsulfanyl group can engage in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and physical properties.
4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group at the 3-position.
3,4’-Dimethyl-1,1’-biphenyl: Contains two methyl groups but no sulfur-containing functional group.
Uniqueness
3-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both a methyl and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications, distinguishing it from other biphenyl derivatives.
Propiedades
Número CAS |
893737-58-1 |
|---|---|
Fórmula molecular |
C14H14S |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
1-methyl-3-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-4-3-5-13(10-11)12-6-8-14(15-2)9-7-12/h3-10H,1-2H3 |
Clave InChI |
CMDVEBWRBDBBOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


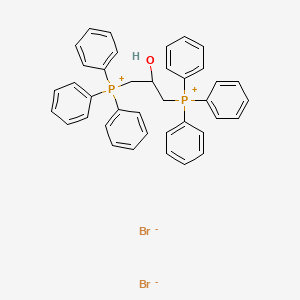
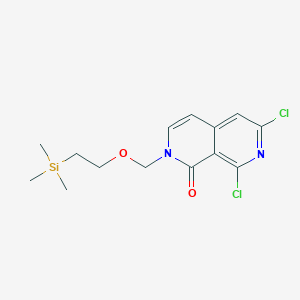
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)

